4-Methyl-3-heptanone
Overview
Description
4-Methyl-3-heptanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-heptanone is various species of ants, such as the harvester ant, Pogonomyrmex barbatus, and the Texas leafcutter ant, Atta texana . This compound functions as a pheromone and serves as an alarm signal for these species .
Mode of Action
It is known that when released, this compound acts as a signal to alert other ants of potential danger .
Biochemical Pathways
The biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone is shown to be biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route .
Result of Action
The release of this compound results in a change in ant behavior. It serves as an alarm pheromone, causing alerted ants to exhibit defensive behaviors .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-heptanone is involved in a variety of biochemical reactions. It is biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route
Cellular Effects
In the context of insects, this compound acts as an alarm pheromone . It triggers behavioral responses in ants, causing them to become unsettled and move away from the source of the pheromone
Molecular Mechanism
It is known to exert its effects at the molecular level, likely involving binding interactions with specific biomolecules and possibly influencing enzyme activity and gene expression
Dosage Effects in Animal Models
In animal models, specifically ants, the behavioral response to this compound is dose-dependent . At low concentrations, ants become unsettled and attracted to the source of the alarm pheromone, while at high concentrations, they are repulsed .
Metabolic Pathways
This compound is biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-heptanone can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form 4-methyl-3-heptanol. This intermediate is then oxidized using dichromate to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 4-methyl-3-heptanol. The process involves the use of oxidizing agents such as potassium dichromate or chromium trioxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated ketones.
Scientific Research Applications
4-Methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Employed in the production of fragrances and flavors.
Comparison with Similar Compounds
Similar Compounds
3-Heptanone: Similar structure but lacks the methyl group at the fourth position.
2-Heptanone: The carbonyl group is located at the second position instead of the third.
4-Methyl-2-pentanone: Similar structure but with a shorter carbon chain.
Uniqueness
4-Methyl-3-heptanone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as an insect pheromone and its applications in various industries highlight its versatility and importance .
Properties
IUPAC Name |
4-methylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRILUUXLBENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884228 | |
Record name | 3-Heptanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-11-7 | |
Record name | 4-Methyl-3-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6137-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptanone, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Heptanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylheptan-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JK9GW89J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological function of 4-methyl-3-heptanone?
A1: this compound primarily acts as an alarm pheromone in various ant species, including Atta texana [, , ], Atta cephalotes [, ], and Pogonomyrmex barbatus []. It triggers alarm behavior, such as increased alertness, recruitment, and aggression, upon release by threatened ants [, , , , ].
Q2: How does this compound interact with its target to elicit a response?
A2: While the exact mechanism remains to be fully elucidated, studies on Atta texana suggest a chiral receptor system involved in recognizing the (S)-(+)-enantiomer of this compound []. This implies the pheromone binds to specific receptors, likely located on the antennae [], to initiate a signaling cascade leading to the observed behavioral responses.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H16O. It has a molecular weight of 128.21 g/mol.
Q4: Are there other biological roles for this compound beyond its function as an alarm pheromone?
A4: Yes, this compound has been identified in the mandibular gland secretions of other insects, such as the carpenter ant Camponotus arminius [] and the opilionid []. Its function in these species is less well-characterized but may involve defense or communication. Interestingly, the phorid fly Apocephalus paraponerae, a parasitoid of the ant Paraponera clavata, uses this compound as a host location cue [, ]. This suggests a fascinating example of interspecific chemical communication.
Q5: Does the stereochemistry of this compound influence its biological activity?
A5: Yes, studies on Atta texana have shown that the (S)-(+)-enantiomer of this compound is significantly more active than the (R)-(−)-enantiomer [, ]. This highlights the importance of stereochemistry in pheromone-receptor interactions and the potential for developing enantioselective synthesis methods [, ] for targeted pest control applications.
Q6: What are some established methods for synthesizing this compound?
A6: Several synthetic routes to this compound have been described, including:
- Asymmetric synthesis using SAMP-/RAMP-hydrazone methods []: This approach offers good enantiomeric control and has been used to synthesize both (S)-(+)- and (R)-(−)-4-methyl-3-heptanone.
- Grignard synthesis followed by oxidation: This two-step method involves the Grignard reaction of a suitable halide with magnesium, followed by oxidation of the resulting alcohol to the ketone [].
- Total synthesis using (4SR, 5RS)-5-Hydroxy-4-Methyl-3-Heptanone: This method allows the synthesis of the racemic form of the aggregation pheromone of S. orizae and S. zeamais [].
Q7: Can this compound be synthesized from renewable sources?
A7: While traditional synthetic methods rely on petrochemicals, this compound can be produced from propanal, a potential bio-based platform chemical, via condensation reactions over cerium-zirconium mixed oxide catalysts []. This offers a more sustainable route for pheromone production.
Q8: Are there any known safety concerns regarding the use of this compound?
A8: While this compound is generally considered safe for its intended use as a research chemical, it is essential to handle it with appropriate safety precautions, like any other laboratory reagent. Always consult the material safety data sheet (MSDS) before handling and use appropriate personal protective equipment.
Q9: What are some promising research areas related to this compound?
A9: Future research could focus on:
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